molecular formula C17H24N2O B2846340 3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol CAS No. 830350-25-9

3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol

Cat. No.: B2846340
CAS No.: 830350-25-9
M. Wt: 272.392
InChI Key: BLTDISWNGIQSRS-UHFFFAOYSA-N
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Description

3-[1-(Cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a benzodiazole derivative characterized by a cyclohexylmethyl substituent at the 1-position of the benzodiazole ring and a propan-1-ol chain at the 2-position. The propanol moiety introduces hydrogen-bonding capability, which may affect crystallinity and biological interactions. Although direct structural data for this compound are unavailable in the provided evidence, analogous compounds (e.g., benzodiazole derivatives in –6, 8) suggest its synthesis likely involves alkylation of benzodiazole precursors followed by functionalization .

Properties

IUPAC Name

3-[1-(cyclohexylmethyl)benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-12-6-11-17-18-15-9-4-5-10-16(15)19(17)13-14-7-2-1-3-8-14/h4-5,9-10,14,20H,1-3,6-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTDISWNGIQSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C3=CC=CC=C3N=C2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via alkylation reactions using cyclohexylmethyl halides in the presence of a base.

    Attachment of Propanol Chain: The final step involves the attachment of the propanol chain through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a suitable propanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the propanol chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Features

Key Observations:
  • Substituent Effects : The target compound’s cyclohexylmethyl group increases steric bulk and lipophilicity compared to smaller substituents (e.g., hydroxymethyl in 1b2b or pyridinylethyl in the amine derivative). This may reduce aqueous solubility but enhance membrane permeability .
  • Synthetic Routes : While 1b2b () is synthesized via click chemistry, the target compound likely requires sequential alkylation steps, reflecting the challenges of introducing bulky cyclohexyl groups.
  • Spectral Signatures : The cyclohexylmethyl group in the target compound would show distinct ¹H-NMR signals (multiplet at δ 1–2 ppm for cyclohexyl CH₂) absent in analogs like 1b2b or the benzotriazole derivative .

Physicochemical and Functional Comparisons

  • Solubility: The propanol chain in the target compound enhances hydrophilicity compared to purely aromatic derivatives (e.g., the methoxyphenyl ketone in ). However, the cyclohexylmethyl group counterbalances this, likely resulting in lower solubility than 1b2b (triazole with hydroxymethyl) .
  • Hydrogen-Bonding Capacity: The propanol group enables hydrogen bonding, similar to 1b2b’s hydroxymethyl and propanol moieties. In contrast, the ethylamine derivative () may exhibit stronger basicity due to the amine group .
  • Crystallinity : Benzodiazole/triazole derivatives often form stable crystals, as seen in the benzotriazole ketone (), which was resolved via SHELXL . The target compound’s crystallization may require optimization due to its flexible cyclohexyl group.

Biological Activity

3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C17H24N2O
  • IUPAC Name : 3-[1-(cyclohexylmethyl)benzimidazol-2-yl]propan-1-ol
  • CAS Number : 830350-25-9

The compound features a cyclohexylmethyl group attached to a benzimidazole ring, which significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Target Interaction : Benzimidazole derivatives often target microtubules and inhibit their polymerization, which is crucial in cellular processes such as mitosis.
  • Biochemical Pathways : The compound may also affect signaling pathways involved in cell proliferation and apoptosis, potentially leading to anticancer effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies suggest that benzimidazole derivatives possess antimicrobial properties. The presence of the cyclohexylmethyl group may enhance lipophilicity, improving membrane permeability and increasing efficacy against various pathogens.

Anticancer Properties

Preliminary research indicates that this compound may have anticancer potential. Its ability to disrupt microtubule formation can lead to cell cycle arrest in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeatureBiological Activity
BenzimidazoleBasic structureAntimicrobial
2-PhenylbenzimidazolePhenyl group additionEnhanced anticancer activity
3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-olBenzyl group instead of cyclohexylSimilar anticancer properties

Study on Anticancer Effects

A study demonstrated that benzimidazole derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis. The structural modifications in compounds like this compound may enhance these effects due to increased hydrophobic interactions with cellular membranes.

Antimicrobial Efficacy Research

Research has shown that benzimidazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The unique structure of this compound may contribute to enhanced potency compared to simpler benzimidazole structures.

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